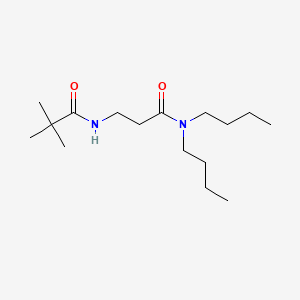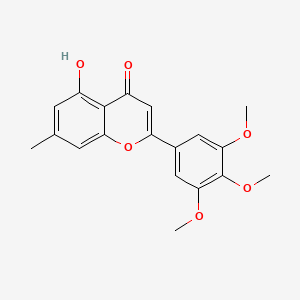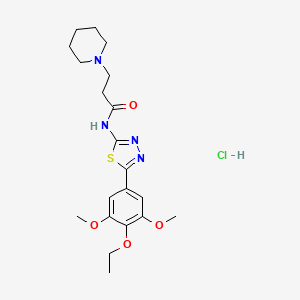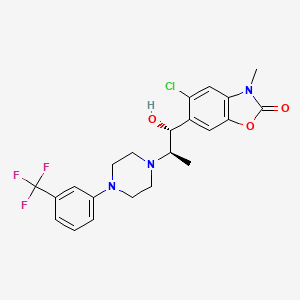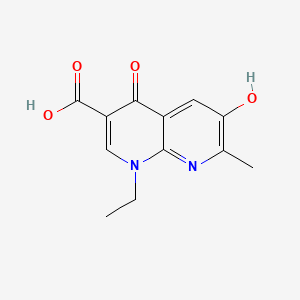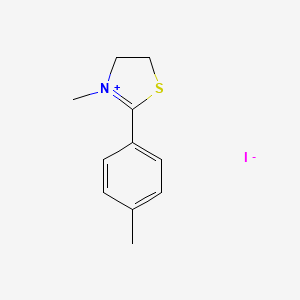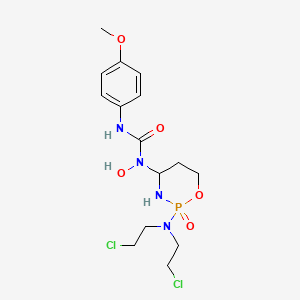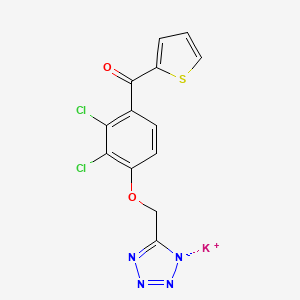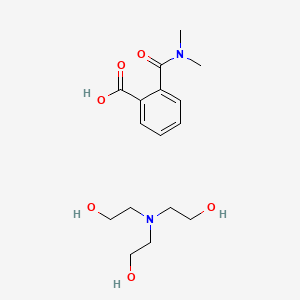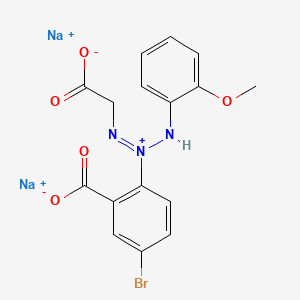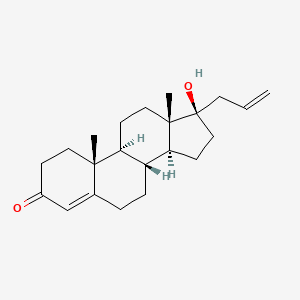
17alpha-Allyltestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Despite its promising properties, 17alpha-Allyltestosterone was never marketed.
Preparation Methods
The synthesis of 17alpha-Allyltestosterone involves several steps, starting from testosteroneThis can be achieved through various chemical reactions, including allylation reactions using reagents such as allyl bromide or allyl chloride in the presence of a base . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
17alpha-Allyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17beta position to a ketone, forming 17alpha-allylandrost-4-en-3,17-dione.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17alpha-Allyltestosterone has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: Research has investigated its role as an antiandrogen, which can inhibit the effects of male hormones.
Industry: Its potential as a hair growth inhibitor has led to studies on its use in cosmetic formulations.
Mechanism of Action
The mechanism of action of 17alpha-Allyltestosterone involves its interaction with androgen receptors. By binding to these receptors, it can inhibit the effects of endogenous androgens, thereby acting as an antiandrogen. This mechanism is similar to other antiandrogens, where the compound competes with natural androgens for receptor binding, preventing their biological effects .
Comparison with Similar Compounds
17alpha-Allyltestosterone can be compared with other similar compounds, such as:
Propyltestosterone (Topterone): Another synthetic steroid with antiandrogenic properties.
Allylestrenol: A derivative used in pregnancy maintenance.
Altrenogest: Used in veterinary medicine to suppress estrus in animals.
Properties
CAS No. |
98169-58-5 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-prop-2-enyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h4,14,17-19,24H,1,5-13H2,2-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
DFRQHISHXQPKMU-GUCLMQHLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


